molecular formula C9H6Cl2F2O4 B1413341 2,6-Dichloro-4-(difluoromethoxy)mandelic acid CAS No. 1807037-45-1

2,6-Dichloro-4-(difluoromethoxy)mandelic acid

Cat. No. B1413341
CAS RN: 1807037-45-1
M. Wt: 287.04 g/mol
InChI Key: HSPWXETUWSMIIQ-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(difluoromethoxy)mandelic acid” is a complex organic compound. The name suggests that it contains a mandelic acid backbone, which is a type of alpha hydroxy acid . It also has dichloro and difluoromethoxy substituents on the benzene ring .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the mandelic acid) with two chlorine atoms, a difluoromethoxy group, and a carboxylic acid group attached. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, “2,6-Dichloro-4-(difluoromethoxy)mandelic acid” could participate in various chemical reactions. These might include condensation with alcohols to form esters, reduction to alcohols, and reactions with bases to form salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids are polar and can form hydrogen bonds, so this compound is likely soluble in polar solvents . The presence of halogens might make it denser than other organic compounds .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound .

Future Directions

The potential uses and research directions for this compound would depend on its properties. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-1-3(17-9(12)13)2-5(11)6(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPWXETUWSMIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(C(=O)O)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)mandelic acid
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